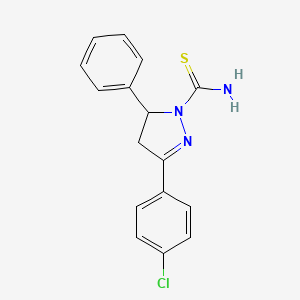
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorophenylhydrazine with phenylacetylene in the presence of a base, followed by cyclization and subsequent reaction with carbon disulfide. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or dimethylformamide
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-4-thiol
Uniqueness
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a carbothioamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS No. 153332-06-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3S with a molecular weight of 299.81 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound was evaluated against several bacterial strains using the agar diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Bacillus subtilis | 20 | |
| Proteus mirabilis | 12 |
In these tests, the compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. A significant reduction in TNF-alpha and IL-6 levels was observed, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro assays demonstrated that it induced apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| MCF7 | 15 | Caspase activation |
Study 1: Synthesis and Biological Screening
A study conducted by Kale et al. synthesized various pyrazole derivatives, including the target compound. The synthesized compounds were screened for antimicrobial activity against multiple bacterial strains, demonstrating the effectiveness of chlorinated pyrazole derivatives in combating infections .
Study 2: Anticancer Evaluation
In another investigation, the anticancer potential of this compound was assessed in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as a therapeutic agent against cancer .
Properties
Molecular Formula |
C16H14ClN3S |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H14ClN3S/c17-13-8-6-11(7-9-13)14-10-15(20(19-14)16(18)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H2,18,21) |
InChI Key |
PHNWDYKOQPFBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















